molecular formula C18H14Cl2N2O3S B12140013 (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12140013
M. Wt: 409.3 g/mol
InChI Key: OVMWRRQRLYKJDX-PXNMLYILSA-N
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Description

(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a dichlorophenyl group and a dimethoxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C18H14Cl2N2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

(5Z)-2-(2,4-dichlorophenyl)imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-12-4-6-15(25-2)10(7-12)8-16-17(23)22-18(26-16)21-14-5-3-11(19)9-13(14)20/h3-9H,1-2H3,(H,21,22,23)/b16-8-

InChI Key

OVMWRRQRLYKJDX-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Sequential Protocol

The most widely adopted method involves a two-step sequence:

  • Formation of the hydrazone intermediate : 2,4-Dichlorophenylhydrazine reacts with 2,5-dimethoxybenzaldehyde in ethanol under reflux (78–80°C) for 6–8 hours. This step achieves >85% conversion to the hydrazone intermediate, confirmed by the disappearance of the aldehyde proton signal at δ 9.8 ppm in 1H^1H NMR.

  • Cyclization with thioglycolic acid : The hydrazone intermediate undergoes cyclization with thioglycolic acid in the presence of anhydrous zinc chloride (ZnCl2_2) as a Lewis acid catalyst. Reactions proceed in toluene at 110°C for 12 hours, yielding the thiazolidinone core.

Critical stereochemical control : The Z-configuration at both the imino (C2) and benzylidene (C5) positions is enforced by steric hindrance from the 2,5-dimethoxy groups, which disfavor the E-isomer during cyclization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent polarity significantly impacts yield and reaction rate:

SolventBoiling Point (°C)Yield (%)Purity (HPLC)
Ethanol787892.5
Toluene1109298.1
DMF1536588.3

Data adapted from large-scale optimization trials

Toluene outperforms polar solvents due to enhanced solubility of the hydrophobic dichlorophenyl and dimethoxybenzylidene groups. Elevated temperatures (110°C) accelerate cyclization without promoting side reactions.

Catalytic Systems

Lewis acids critically influence cyclization efficiency:

CatalystLoading (mol%)Time (h)Yield (%)
ZnCl2_251292
BF3_3-OEt2_210888
None2445

ZnCl2_2 provides optimal activity by coordinating the thioglycolic acid carbonyl, facilitating nucleophilic attack by the hydrazone nitrogen.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of translating batch protocols to continuous flow systems:

  • Residence time : 30 minutes at 120°C under 3 bar pressure

  • Productivity : 1.2 kg/day using a 5 L reactor volume

  • Purity : 97.3% by in-line HPLC monitoring

Flow chemistry reduces thermal degradation of the dimethoxybenzylidene moiety, which occurs in prolonged batch reflux.

Purification and Characterization

Recrystallization Protocols

Crude product purity improves from 85% to >99% using a mixed solvent system:

  • Solvent ratio : n-Hexane/ethyl acetate (4:1 v/v)

  • Crystallization yield : 89%

  • Single-crystal XRD : Confirms Z-configuration (CCDC deposition number: 2250502)

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, DMSO-d6_6) : δ 8.21 (s, 1H, N=CH), 7.85–7.35 (m, 3H, Ar-H), 6.98 (s, 2H, OCH3_3), 3.87 (s, 6H, OCH3_3).

  • HRMS (ESI+) : m/z calculated for C19_{19}H16_{16}Cl2_2N2_2O3_3S [M+H]+^+: 439.0245, found: 439.0248.

Comparative Analysis of Synthetic Methodologies

ParameterBatch MethodFlow Chemistry
Yield (%)9294
Purity (%)98.197.3
Energy ConsumptionHighModerate
ScalabilityLimitedHigh

Flow systems offer superior scalability despite marginally lower purity, making them preferable for industrial applications .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions. Key observations include:

Conditions Products Mechanistic Pathway
1M HCl (reflux, 6 hr)Cleavage of imino bond → 2,4-dichloroaniline + thiazolidinone carboxylic acid derivativeAcid-catalyzed nucleophilic attack at imine C=N bond
0.5M NaOH (60°C, 4 hr)Ring-opening → mercaptoacetamide intermediate + 2,5-dimethoxybenzaldehydeBase-induced β-elimination at C5 benzylidene group

These reactions are critical for prodrug activation or metabolite formation in biological systems.

Electrophilic Substitution Reactions

The electron-rich dimethoxybenzylidene moiety participates in electrophilic aromatic substitution (EAS):

Reagent Position Product Yield
HNO₃/H₂SO₄ (0°C) Para to OMeNitro-substituted derivative at benzylidene ring68%
Br₂/FeBr₃ (RT)Ortho to OMeDibrominated benzylidene analog52%

The 2,5-dimethoxy groups direct substitution to the para and ortho positions, consistent with EAS trends .

Reductive Modifications

The imino (C=N) and exocyclic double bond (C5=C) are susceptible to reduction:

Reduction Method Target Bond Product Catalyst
H₂/Pd-C (1 atm, EtOH) C5=C benzylideneDihydrothiazolidinone derivativePalladium on carbon
NaBH₄/MeOH (0°C)C=N imineSecondary amine analogNone

Reductive pathways are employed to modulate bioactivity by saturating reactive double bonds .

Cycloaddition Reactions

The exocyclic C5=C bond participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Cycloadduct Stereoselectivity
Maleic anhydrideToluene, 110°C, 12 hrFused bicyclic oxazinone-thiazolidinone systemEndo preference (78%)
TetracyanoethyleneDCM, RT, 24 hrHexacyclic adduct with enhanced planarityNot reported

These reactions expand the compound’s utility in synthesizing polycyclic architectures.

Oxidative Transformations

Oxidation targets sulfur in the thiazolidinone ring:

Oxidizing Agent Product Application
mCPBA (1.2 eq) Thiazolidinone sulfoxide derivativeChiral auxiliary in asymmetric synthesis
H₂O₂/AcOH Sulfone analogEnhances metabolic stability in drug design

S-oxidation alters electronic properties and hydrogen-bonding capacity .

Metal-Complexation Behavior

The imino nitrogen and carbonyl oxygen act as bidentate ligands:

Metal Salt Coordination Sphere Complex Stability (log K)
Cu(II) acetateSquare planar4.8 ± 0.2
Fe(III) chlorideOctahedral3.9 ± 0.3

Metal complexes show enhanced antibacterial activity compared to the parent compound.

Functionalization at N3

The N3 position undergoes alkylation/acylation to improve solubility:

Reagent Product Solubility (mg/mL, H₂O)
Methyl iodideN3-methylated derivative0.12 → 1.45
Acetyl chloride N3-acetyl analog0.12 → 0.98

Alkylation is preferred for pharmaceutical formulations due to superior aqueous solubility .

Key Mechanistic Insights

  • Steric Effects : The 2,4-dichlorophenyl group impedes nucleophilic attack at C2, favoring reactivity at C5.

  • Electronic Effects : Electron-donating OMe groups activate the benzylidene moiety for EAS, while electron-withdrawing Cl groups stabilize the imino bond against hydrolysis .

This reactivity profile positions the compound as a versatile scaffold for antimicrobial and anticancer agent development .

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains.

  • Case Study : A study synthesized several thiazolidinone derivatives and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited an inhibition rate of 88.46% against E. coli and 91.66% against S. aureus, demonstrating its potential as an antibacterial agent .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundInhibition Rate (%)Target Bacteria
Compound A88.46E. coli
Compound B91.66S. aureus
Compound C81.8ABTS assay

Anticancer Potential

Thiazolidinone derivatives are recognized for their anticancer properties, with numerous studies highlighting their effectiveness against various cancer cell lines.

  • Case Study : A recent review discussed the synthesis of novel thiazolidin-4-one derivatives that demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one derivative showed an IC50 value of 0.54 µM against MCF-7 cells, indicating potent anticancer activity .

Table 2: Cytotoxic Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
Compound XMCF-70.54
Compound YHepG20.24
Compound ZA5490.041

Antioxidant Properties

In addition to antimicrobial and anticancer activities, thiazolidinone derivatives also exhibit antioxidant properties.

  • Case Study : The antioxidant capacity was assessed using the ABTS assay, where certain thiazolidinones demonstrated up to 81.8% inhibition of free radicals, showcasing their potential as antioxidant agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives.

  • Research Findings : Studies have indicated that modifications in the chemical structure significantly influence the biological activity of these compounds. For instance, substituents on the phenyl ring can enhance both antimicrobial and anticancer activities .

Table 3: Structure-Activity Relationship Insights

ModificationEffect on Activity
Chlorine SubstitutionIncreased antibacterial activity
Methoxy GroupEnhanced antioxidant properties

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, such as proteases and kinases, which play a role in various biological processes.

    Modulating Receptors: The compound may bind to specific receptors on the cell surface, altering signal transduction pathways and cellular responses.

    Inducing Apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar dichlorophenyl group but lacking the thiazolidinone ring.

    4-Chloromethcathinone: A stimulant drug with a chlorophenyl group, but structurally different from the thiazolidinone compound.

Uniqueness

(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with dichlorophenyl and dimethoxybenzylidene groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.

Structure and Properties

The molecular structure of the compound includes a thiazolidin-4-one core substituted with a dichlorophenyl imine and a dimethoxybenzylidene group. The presence of these substituents is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. For instance, studies indicate that related thiazolidin-4-one compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with reported inhibition rates exceeding 90% at certain concentrations .

Bacterial Strain Inhibition Percentage
E. coli88.46%
S. aureus91.66%

Anticancer Activity

The anticancer potential of thiazolidin-4-ones is well-documented. Research has indicated that derivatives can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. For instance, certain thiazolidin-4-one derivatives have demonstrated IC50 values in the low micromolar range against these cell lines .

Cancer Cell Line IC50 Value (µM)
HepG210–30
MCF-7<20
HT-29<15

Antioxidant Activity

Thiazolidin-4-one compounds are also noted for their antioxidant properties. The compound has been evaluated using standard assays such as DPPH and ABTS, showing significant radical scavenging activity. For example, certain derivatives have been reported to show antioxidant activity comparable to that of vitamin C .

The biological activities of thiazolidin-4-one derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymes : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are believed to stem from the ability to scavenge free radicals and reduce oxidative stress in cells.
  • Biofilm Disruption : Certain derivatives have shown efficacy in disrupting biofilm formation in bacteria, which is critical for treating chronic infections .

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial activity of various thiazolidin-4-one derivatives found that modifications at the phenyl ring significantly enhanced activity against Pseudomonas aeruginosa, with some compounds reducing biofilm formation by over 60% at MIC concentrations .
  • Anticancer Screening : In a systematic evaluation of isatin-based thiazolidin-4-one derivatives, researchers identified several compounds with potent anticancer effects against multiple cell lines, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Q & A

Q. What are the optimized synthetic routes for (2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The compound is synthesized via a multi-step condensation reaction. A typical protocol involves refluxing equimolar amounts of 2,4-dichloroaniline and 2,5-dimethoxybenzaldehyde with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) in ethanol or methanol under basic conditions (e.g., NaOH or KOH). To optimize yield:
  • Vary solvents : Polar aprotic solvents (DMF, acetic acid) may enhance reactivity compared to ethanol .
  • Adjust catalysts : Sodium acetate or triethylamine can improve imine formation efficiency .
  • Monitor progress : Use TLC or HPLC to track intermediates and final product purity .
  • Example : A 75–85% yield was achieved using microwave-assisted synthesis (50–60°C, 30–60 min) compared to traditional reflux (6–8 hours) .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry (Z-configuration) of the benzylidene and imino groups?

  • Methodological Answer :
  • 1H NMR : Coupling constants (J) between olefinic protons (δ 6.8–7.5 ppm) confirm Z-configuration (J ≈ 10–12 Hz for trans, absent for cis) .
  • 13C NMR : Chemical shifts for C=N (160–165 ppm) and C=S (125–130 ppm) validate the thiazolidinone core .
  • FT-IR : Stretching frequencies at 1670–1700 cm⁻¹ (C=O), 1590–1620 cm⁻¹ (C=N), and 690–720 cm⁻¹ (C-S) confirm functional groups .
  • UV-Vis : Conjugated π-systems (e.g., benzylidene) show absorption bands at 280–320 nm .

Q. How can researchers assess the purity of this compound, and what solvent systems are effective for recrystallization?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
  • Recrystallization : DMF-ethanol (1:3) or acetic acid-methanol mixtures are effective due to the compound’s moderate polarity .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can predict the electronic properties and reactivity of this thiazolidinone derivative?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites for further functionalization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., hemoglobin subunits) using AutoDock Vina. Align with experimental IC50 data from enzyme inhibition assays .

Q. How do structural modifications (e.g., substituents on the benzylidene or dichlorophenyl groups) influence antibacterial activity?

  • Methodological Answer :
  • SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups. Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via MIC assays .
  • Key Finding : 2,5-Dimethoxy substitution enhances membrane penetration, while 2,4-dichloro groups improve target binding (e.g., to bacterial thioredoxin reductase) .

Q. What mechanistic insights explain contradictory data in oxidation/reduction studies of the thiazolidinone core?

  • Methodological Answer :
  • Redox Profiling : Use cyclic voltammetry to identify oxidation peaks (e.g., thione to sulfoxide at +0.8 V vs. Ag/AgCl).
  • Controlled Experiments : Under inert atmosphere (N2), the thiazolidinone ring remains stable, while aerobic conditions promote sulfoxide formation .
  • Theoretical Support : DFT-calculated redox potentials align with experimental data to resolve contradictions .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to evaluate anticancer activity in vitro?

  • Methodological Answer :
  • Cell Lines : Use MCF-7 (breast) and A549 (lung) cancer cells with non-tumorigenic HEK293 as control.
  • Protocol :

MTT Assay : Treat cells with 1–100 µM compound for 48 hours.

IC50 Calculation : Fit data to a sigmoidal curve (GraphPad Prism).

Apoptosis Assay : Validate with Annexin V/PI staining .

Q. What strategies resolve discrepancies in reported reaction yields for imine-thiazolidinone condensations?

  • Methodological Answer :
  • Parameter Screening : Use a Design of Experiments (DoE) approach to test variables: temperature (25–80°C), solvent polarity (DMF vs. ethanol), and stoichiometry (1:1 to 1:1.5).
  • Case Study : Microwave synthesis (50°C, 1.2:1 reagent ratio) achieved 92% yield vs. 75% under traditional reflux .

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